(2-Phenyloxazol-4-YL)methanamine hydrochloride (2-Phenyloxazol-4-YL)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 33105-95-2
VCID: VC2817808
InChI: InChI=1S/C10H10N2O.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
SMILES: C1=CC=C(C=C1)C2=NC(=CO2)CN.Cl
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol

(2-Phenyloxazol-4-YL)methanamine hydrochloride

CAS No.: 33105-95-2

Cat. No.: VC2817808

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

(2-Phenyloxazol-4-YL)methanamine hydrochloride - 33105-95-2

Specification

CAS No. 33105-95-2
Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
IUPAC Name (2-phenyl-1,3-oxazol-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H10N2O.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
Standard InChI Key RWLTYFKPYDABFQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=CO2)CN.Cl
Canonical SMILES C1=CC=C(C=C1)C2=NC(=CO2)CN.Cl

Introduction

Chemical Properties and Structure

(2-Phenyloxazol-4-YL)methanamine hydrochloride, also referred to as 4-(Aminomethyl)-2-phenyloxazole hydrochloride, is characterized by its distinct chemical structure comprising an oxazole core with specific functional group substitutions. The compound has a molecular formula of C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol . The basic structure consists of a 2-phenyl group attached to the oxazole ring with an aminomethyl substituent at the 4-position, which in its hydrochloride form provides enhanced stability and solubility properties for research applications.

PropertyValue
CAS Number33105-95-2
Molecular FormulaC₁₀H₁₁ClN₂O
Molecular Weight210.66 g/mol
Exact Mass210.05600
Physical AppearanceWhite solid
PSA (Polar Surface Area)52.05000
LogP3.30260
HS Code2934999090

The compound exhibits relatively high lipophilicity as indicated by its LogP value of 3.30260, which influences its permeability through biological membranes . This property is particularly relevant for understanding its potential pharmacokinetic behavior in biological systems.

Structural Characteristics

The oxazole core of (2-Phenyloxazol-4-YL)methanamine hydrochloride contributes to its chemical reactivity and stability. The primary amine functionality enables the compound to participate in various chemical transformations, making it valuable as a synthetic intermediate. The phenyl substituent at the 2-position offers opportunities for further modification through various coupling reactions, expanding the compound's versatility in chemical synthesis.

Synthesis Methods

The synthesis of (2-Phenyloxazol-4-YL)methanamine hydrochloride can be achieved through multiple synthetic routes, each offering specific advantages depending on the desired scale and application. Current literature documents several established methodologies for preparing this compound with good yields and purity.

Bredereck Reaction Approach

One of the commonly employed strategies involves the Bredereck reaction for building the oxazole ring skeleton. This approach typically begins with the reaction between 1,3-dichloroacetone and an appropriate amide to form 2-aryl-4-chloromethyl oxazole intermediates . The synthesis proceeds at elevated temperatures of approximately 130°C to facilitate ring formation.

Gabriel Synthesis Route

The Gabriel synthesis represents another important method for introducing the aminomethyl group at the 4-position of the oxazole ring. In this procedure, potassium phthalimide is reacted with 4-chloromethyl oxazole in N,N-dimethylformamide (DMF) at 80°C . The resulting phthalimide derivatives are subsequently processed to yield the desired aminomethyl functionality.

The typical synthetic pathway involves:

  • Formation of 4-chloromethyl-2-phenyloxazole intermediate

  • Conversion to phthalimide derivative through Gabriel reaction

  • Hydrazinolysis to reveal the primary amine

  • Formation of the hydrochloride salt for stabilization

A representative synthesis procedure has been reported to yield 88% of (2-Phenyloxazol-4-YL)methanamine hydrochloride, demonstrating the efficiency of current synthetic methods .

Alternative Synthetic Approaches

Current research has also explored alternative synthetic routes, including:

  • Van Leusen oxazole-forming conditions using para-anisaldehyde as a starting material

  • Palladium-mediated cross-coupling reactions to functionalize the 2-position of the oxazole

  • Copper-mediated cross-coupling reactions, which have shown improved reproducibility for certain applications

  • Cyclization of benzamide derivatives using Ac₂O/H₂SO₄ conditions to form the oxazole core

Each synthetic approach offers different advantages in terms of yield, scalability, and the flexibility to introduce structural variations, which is particularly valuable for structure-activity relationship studies.

Spectroscopic Characterization

Detailed spectroscopic data provides essential information for confirming the structure and purity of (2-Phenyloxazol-4-YL)methanamine hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy represents the primary analytical technique for characterizing this compound.

Proton NMR Data

The ¹H NMR spectrum of (2-Phenyloxazol-4-YL)methanamine hydrochloride recorded in DMSO-d₆ at 600 MHz reveals characteristic signals that confirm its structure. The spectrum displays:

  • A singlet at δ 8.59 ppm (3H) corresponding to the ammonium protons

  • A singlet at δ 8.30 ppm (1H) assigned to the oxazole C-5 proton

  • A multiplet at δ 7.87-8.09 ppm (2H) attributed to ortho aromatic protons

  • A multiplet at δ 7.41-7.66 ppm (3H) assigned to meta and para aromatic protons

  • A doublet at δ 4.03 ppm (J = 0.8 Hz, 2H) corresponding to the methylene protons adjacent to the amino group

These spectral characteristics provide unambiguous confirmation of the compound's structure and can serve as reference data for quality control in synthesis procedures.

Carbon-13 NMR Data

The ¹³C NMR spectrum (150 MHz, DMSO-d₆) of the compound exhibits distinctive carbon resonances:

  • δ 161.4 ppm (oxazole C-2)

  • δ 138.8 ppm (oxazole C-4)

  • δ 135.8 ppm (oxazole C-5)

  • δ 131.5 ppm (ipso-phenyl carbon)

  • δ 129.8 ppm (aromatic carbon)

  • δ 126.9 ppm (aromatic carbon)

  • δ 126.4 ppm (aromatic carbon)

  • δ 34.7 ppm (methylene carbon)

These ¹³C chemical shifts align with the expected values for the proposed structure and provide additional confirmation of the compound's identity.

Biological Activities and Applications

(2-Phenyloxazol-4-YL)methanamine hydrochloride serves as a valuable intermediate in the development of compounds with significant biological activities. Research has identified several promising applications for this compound and its derivatives.

Role in Drug Discovery

The oxazole scaffold present in this compound has attracted considerable interest in medicinal chemistry due to its presence in various bioactive molecules. (2-Phenyloxazol-4-YL)methanamine hydrochloride serves as a key building block for developing compounds with potential applications in:

  • Anticancer drug development

  • Antifungal agents

  • Anti-inflammatory compounds

  • Enzyme inhibitors

Specifically, this compound has been used as an intermediate in the development of compounds that demonstrate selective activity against certain breast cancer cell lines, particularly those representing the luminal androgen receptor (LAR) subtype of triple-negative breast cancer .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted using (2-Phenyloxazol-4-YL)methanamine hydrochloride and its derivatives. These studies have revealed that modifications at the 2-position of the oxazole ring significantly influence biological activity.

For instance, when the phenyl group at the 2-position is replaced with a 3-pyridine group, the resulting compounds often demonstrate enhanced potency against certain cancer cell lines, particularly MDA-MB-453 cells . This finding suggests that the electronic properties and hydrogen-bonding capabilities of the substituent at the 2-position play a critical role in determining biological activity.

Additionally, research has shown that compounds derived from (2-Phenyloxazol-4-YL)methanamine hydrochloride demonstrate varying degrees of selectivity for different cell lines, indicating their potential for developing targeted therapies .

Current Research and Future Directions

Recent research has expanded our understanding of (2-Phenyloxazol-4-YL)methanamine hydrochloride and continues to identify new applications for this versatile compound.

Advanced Derivatives Development

Current research efforts are focused on designing and synthesizing derivatives of (2-Phenyloxazol-4-YL)methanamine with enhanced biological activities. Particular attention has been directed toward developing N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives, which have demonstrated promising fungicidal activities against various fungal species.

The structural framework of these derivatives provides a versatile platform for further modification, allowing researchers to optimize both physicochemical properties and biological activities. Specifically, modifications that lower lipophilicity and increase topological polar surface area have been found to improve both potency and selectivity in certain biological assays .

Biological Evaluation Methods

Current research methodologies for evaluating compounds derived from (2-Phenyloxazol-4-YL)methanamine hydrochloride typically employ cell-based assays to assess antiproliferative and cytotoxic activities. The sulforhodamine B (SRB) assay has been widely utilized to determine growth inhibition in various cancer cell lines, providing quantitative measures of compound efficacy .

These assays have revealed that certain derivatives exhibit growth inhibition at concentrations as low as 11-17 μM in specific cell lines, with selectivity indices of 4.5-fold or greater between responsive and non-responsive cell types . Such selectivity provides a valuable starting point for developing targeted therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator